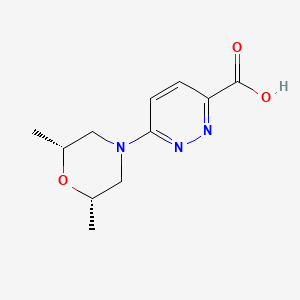

6-((2S,6R)-2,6-dimethylmorpholino)pyridazine-3-carboxylic acid

Description

Properties

IUPAC Name |

6-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridazine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3/c1-7-5-14(6-8(2)17-7)10-4-3-9(11(15)16)12-13-10/h3-4,7-8H,5-6H2,1-2H3,(H,15,16)/t7-,8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOSINYZTQLRHHJ-OCAPTIKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C2=NN=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](O1)C)C2=NN=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution on Halogenated Pyridazine Precursors

One of the primary synthetic routes involves nucleophilic substitution of a halogenated pyridazine derivative with the chiral morpholine moiety.

- Procedure :

A halogenated pyridazine, such as 2-chloro-5-nitro-pyridine or 2-chloro-3-pyridazine carboxylic acid derivatives, is reacted with cis-2,6-dimethylmorpholine in the presence of a base like potassium carbonate. The reaction is typically carried out in an aprotic polar solvent such as anhydrous dimethylformamide (DMF) at moderate temperatures (e.g., 50°C) overnight. - Outcome :

This results in the displacement of the halogen by the morpholino group, yielding 6-((2S,6R)-2,6-dimethylmorpholino)pyridazine derivatives with high purity after workup and chromatographic purification. - Example Data :

A reported yield for a similar substitution was 93.2%, with product isolation achieved by extraction and silica gel chromatography. Mass spectrometry confirmed the molecular ion at m/z 238.2 (M+1).

Stereoselective Construction of the Morpholino Ring

The chiral morpholino ring with (2S,6R)-configuration is critical for the compound’s activity and is typically prepared or sourced as a chiral building block.

- Methodology :

The morpholine ring bearing methyl substituents at positions 2 and 6 is synthesized via stereoselective methods starting from chiral precursors or resolved racemates. These methods often involve asymmetric synthesis or chiral pool synthesis using amino alcohols or carbohydrates as starting materials. - Relevance :

The stereochemistry is maintained during the nucleophilic substitution step to ensure the final compound retains the desired (2S,6R) configuration.

Reaction Conditions and Optimization

- Solvents :

Polar aprotic solvents such as DMF and acetone are preferred for nucleophilic substitutions and acylation reactions due to their ability to dissolve both organic and inorganic reagents and facilitate reaction kinetics. - Bases :

Potassium carbonate (K2CO3) is commonly used as a mild base to deprotonate the morpholine nitrogen and promote nucleophilic attack. Sodium hydroxide is also used in related syntheses for carboxylic acid formation. - Temperature and Time :

Reactions are typically conducted at moderate temperatures (25°C to 60°C) with reaction times ranging from several hours to overnight (10-18 hours), balancing reaction completion and stereochemical integrity.

Summary Table of Key Preparation Parameters

Research Findings and Analytical Data

- Stereochemical Purity :

The reactions preserve the (2S,6R) stereochemistry of the morpholino ring, confirmed by NMR spectroscopy and chiral chromatographic methods. - NMR Characterization :

^1H and ^13C NMR spectra show characteristic signals for the morpholino methyl groups and pyridazine protons, with evidence of cis/trans conformers in some intermediates. - Mass Spectrometry :

Molecular ion peaks consistent with the expected molecular weight confirm the successful synthesis of target compounds. - Yields : High yields (70-93%) are achievable under optimized conditions, demonstrating the efficiency of the nucleophilic substitution and acylation steps.

Chemical Reactions Analysis

Types of Reactions

6-((2S,6R)-2,6-dimethylmorpholino)pyridazine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the existing functional groups, potentially altering the compound’s activity.

Substitution: The morpholino and carboxylic acid groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure specificity and efficiency.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyridazine derivatives.

Scientific Research Applications

Pharmaceutical Applications

1.1. Topical Pharmaceutical Compositions

One of the primary applications of this compound is in the formulation of topical pharmaceutical compositions. It has been shown to enhance the delivery of active ingredients through the skin while minimizing systemic exposure. This is particularly beneficial for treating dermatological conditions. The compound's structure allows for optimal skin penetration and patient acceptance due to its stability and performance .

1.2. Hedgehog Pathway Modulators

The compound has been identified as a potential modulator of the hedgehog signaling pathway, which is crucial in various developmental processes and diseases, including cancer. Inhibiting this pathway can be vital in treating cancers that exhibit aberrant hedgehog signaling. Research indicates that derivatives of this compound can effectively inhibit the activity of this pathway, offering a therapeutic avenue for targeted cancer therapies .

Synthesis and Chemical Properties

2.1. Synthesis Methods

The synthesis of 6-((2S,6R)-2,6-dimethylmorpholino)pyridazine-3-carboxylic acid involves several chemical reactions. For instance, one method includes the reaction of 2-chloro-5-nitro-pyridine with cis-2,6-dimethylmorpholine in anhydrous DMF, followed by purification steps to yield the desired product .

Table 1: Summary of Synthesis Steps

| Step | Reagents Used | Conditions | Yield |

|---|---|---|---|

| 1 | 2-chloro-5-nitro-pyridine + cis-2,6-dimethylmorpholine | Heated at 50°C overnight | 93.2% |

Case Studies and Research Findings

3.1. Dermatological Treatments

In clinical studies, formulations containing this compound have demonstrated efficacy in treating various skin conditions due to their ability to penetrate effectively and deliver therapeutic agents directly to affected areas .

3.2. Cancer Research

Research highlighted its role as a hedgehog pathway inhibitor in preclinical models of cancer. Studies have shown that compounds derived from 6-((2S,6R)-2,6-dimethylmorpholino)pyridazine-3-carboxylic acid can significantly reduce tumor growth in models where hedgehog signaling is upregulated .

Mechanism of Action

The mechanism of action of 6-((2S,6R)-2,6-dimethylmorpholino)pyridazine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridazinecarboxylic Acid Derivatives

Pyridazinecarboxylic acid derivatives are a diverse class of compounds with varied biological activities. Below, we compare 6-((2S,6R)-2,6-dimethylmorpholino)pyridazine-3-carboxylic acid with three structurally related analogs:

Structural and Functional Differences

Key Findings

Substituent-Driven Activity: The 2,6-dimethylmorpholino group in the target compound confers stereochemical specificity, enhancing receptor binding in Hh pathway inhibition . In contrast, the benzylamino group in 6-benzylamino-3-pyridazinecarboxylic acid improves activity against Fusaric acid, likely through enhanced lipophilicity and target engagement . Chlorine or oxo substituents (e.g., in methyl 6-chloro-3-pyridazinecarboxylate) are primarily utilized as intermediates for further functionalization rather than direct therapeutic applications .

Synthetic Flexibility: Methyl 6-chloro-3-pyridazinecarboxylate serves as a versatile precursor. Its chlorine atom is readily displaced by nucleophiles (e.g., amines, morpholino groups) to generate derivatives like the target compound and 6-benzylamino analogs .

Clinical Relevance: Derivatives of 6-((2S,6R)-2,6-dimethylmorpholino)pyridazine-3-carboxylic acid, such as NVP-LDE225, are clinically advanced, whereas other analogs (e.g., 6-benzylamino derivatives) remain investigational .

Research Implications

- Structure-Activity Relationship (SAR): The morpholino group’s stereochemistry and bulkiness are critical for Smo antagonism, as demonstrated by the superior efficacy of (2S,6R)-configured derivatives over non-chiral analogs .

- Therapeutic Potential: While 6-benzylamino-3-pyridazinecarboxylic acid shows promise in biochemical assays, its clinical translation requires further optimization for pharmacokinetics and target selectivity .

Biological Activity

6-((2S,6R)-2,6-dimethylmorpholino)pyridazine-3-carboxylic acid is a compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by a pyridazine ring with a carboxylic acid substitution and a morpholino group, enhancing its solubility and bioavailability. Its biological activity primarily revolves around its role as an antagonist of the Hedgehog (Hh) signaling pathway, which is crucial in various cancers.

The primary mechanism of action for 6-((2S,6R)-2,6-dimethylmorpholino)pyridazine-3-carboxylic acid involves inhibition of the Smoothened (Smo) receptor within the Hedgehog signaling pathway. This pathway plays a pivotal role in cell differentiation and proliferation. Dysregulation of this pathway is implicated in several types of cancer, making Smo antagonists valuable therapeutic agents.

Key Findings:

- IC50 Value : The compound exhibits an IC50 value of approximately 0.17 μM against the Smo receptor, indicating potent inhibitory activity .

- Binding Affinity : Interaction studies have demonstrated effective binding to the Smo receptor, confirmed through fluorescence binding assays .

Biological Activity Overview

The biological activity of 6-((2S,6R)-2,6-dimethylmorpholino)pyridazine-3-carboxylic acid can be summarized as follows:

| Activity | Description |

|---|---|

| Hedgehog Pathway Inhibition | Potent antagonist of the Smoothened receptor (IC50 = 0.17 μM) |

| Anticancer Activity | Potential applications in treating cancers associated with Hh pathway dysregulation |

| Solubility Enhancement | Morpholino group improves solubility and bioavailability |

Case Studies and Research Findings

- In Vitro Studies : Various studies have demonstrated the efficacy of this compound in inhibiting cancer cell proliferation through modulation of the Hedgehog signaling pathway. For instance, it has shown effectiveness against cancer cell lines that exhibit aberrant Hh signaling .

- Structural Activity Relationship (SAR) : Research into SAR has indicated that modifications to the morpholino and pyridazine moieties can enhance biological activity and selectivity towards the Smo receptor .

- Comparative Analysis : When compared to other known Smo antagonists like Sonidegib (IC50 = 2.5 nM), 6-((2S,6R)-2,6-dimethylmorpholino)pyridazine-3-carboxylic acid presents a promising alternative with slightly lower potency but favorable pharmacokinetic properties due to enhanced solubility .

Q & A

Q. Advanced

- Chiral resolution : Use chiral stationary phases (CSPs) in HPLC to separate enantiomers post-synthesis .

- Asymmetric catalysis : Employ palladium or copper catalysts in coupling reactions to maintain stereochemistry, as demonstrated in morpholino-containing pharmaceuticals .

- Low-temperature reactions : Minimize thermal racemization by conducting reactions below 0°C .

Validation : Confirm stereochemistry via -NMR coupling constants and X-ray crystallography (if crystalline) .

What spectroscopic methods are used to confirm the structure of this compound?

Q. Basic

- NMR : - and -NMR to identify proton environments and carbon frameworks (e.g., morpholino methyl groups at δ 1.2–2.4 ppm) .

- IR : Detect carbonyl (C=O, ~1700 cm) and carboxylic acid (O-H, ~2500–3500 cm) stretches .

- Mass spectrometry (MS) : Confirm molecular weight (e.g., [M] peaks) and fragmentation patterns .

What strategies mitigate racemization during coupling reactions involving the morpholino ring?

Q. Advanced

- Protecting groups : Use tert-butoxycarbonyl (Boc) or benzyl (Bn) groups to shield reactive amines during synthesis .

- Mild reaction conditions : Avoid strong acids/bases; opt for coupling agents like HATU or DCC in non-polar solvents .

- Real-time monitoring : Use circular dichroism (CD) spectroscopy to track enantiomeric excess during synthesis .

What safety protocols are recommended when handling this compound?

Q. Basic

- PPE : Full-body protective suits, nitrile gloves, and safety goggles to prevent skin/eye contact .

- Respiratory protection : Use NIOSH-approved P95 respirators for particulate matter; OV/AG-P99 filters if volatile impurities are present .

- Waste disposal : Neutralize acidic residues before disposal to avoid environmental contamination .

How can discrepancies in reported solubility data be resolved?

Q. Advanced

- Standardized protocols : Use USP/Ph.Eur. buffered solutions (pH 1.2–7.4) for consistency .

- Purity assessment : Quantify impurities via HPLC (e.g., C18 columns with UV detection at 254 nm) to rule out interference .

- Computational modeling : Predict solubility using SwissADME or COSMO-RS, adjusting for experimental conditions .

What in vitro models predict the bioavailability of this compound?

Q. Advanced

- Caco-2 permeability assays : Assess intestinal absorption potential .

- Plasma protein binding (PPB) : Use equilibrium dialysis to estimate free drug fractions .

- Hepatic microsomal stability : Measure metabolic half-life () to predict first-pass metabolism .

Data Reference : Analogous morpholino derivatives show = 2–4 hours and dose-proportional AUC up to 400 mg .

What factors influence the compound’s stability under different pH conditions?

Q. Basic

- pH-dependent hydrolysis : Carboxylic acid groups may degrade under strong alkaline conditions (pH > 10) .

- Light and temperature : Store at 2–8°C in amber vials to prevent photodegradation .

- Excipient compatibility : Test with common buffers (e.g., phosphate, citrate) to identify stabilizing agents .

How can synthetic impurities be identified and quantified?

Q. Advanced

- HPLC-MS/MS : Detect trace impurities (e.g., unreacted intermediates) with limits of quantification (LOQ) < 0.1% .

- Reference standards : Use certified impurities (e.g., EP/JP standards) for calibration .

- Forced degradation studies : Expose the compound to heat, light, and humidity to profile degradation products .

How does the morpholino substituent affect bioactivity compared to other heterocycles?

Q. Advanced

- SAR studies : Replace morpholino with piperazine or thiomorpholine to assess potency changes .

- Computational docking : Model interactions with target proteins (e.g., SMO inhibitors) to evaluate binding affinity .

- Lipophilicity : Compare logP values (e.g., SwissADME predictions) to optimize membrane permeability .

Key Finding : The (2S,6R)-dimethylmorpholino group enhances metabolic stability compared to non-methylated analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.